molecular formula C13H12N2O3S B1340956 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile CAS No. 900014-99-5

3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile

Cat. No. B1340956
CAS RN: 900014-99-5
M. Wt: 276.31 g/mol
InChI Key: HIJQBHFXHYJFFM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile (MMAI) is a synthetic molecule that has been studied extensively for its potential applications in the scientific research field. MMAI has been found to possess a variety of biochemical and physiological effects that make it a promising tool for future research.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile have been synthesized to explore their chemical properties and potential biological activities. For instance, the synthesis of pharmacologically active indoles through reactions involving acrylonitrile derivatives illustrates the chemical versatility of such compounds. The structural analysis often reveals significant interactions, such as hydrogen bonding, which could influence their biological activity (Hishmat et al., 1999; Penthala, Parkin, & Crooks, 2012).

Potential Biological Activities

The biological activities of compounds structurally related to the target molecule have been extensively investigated. For example, derivatives of indole and acrylonitrile have been evaluated for their antimicrobial activities, showing the potential of these compounds in developing new therapeutic agents (Thirupathi, Venkatanarayana, Dubey, & Kumari, 2013). Moreover, certain acrylonitrile-based molecules have demonstrated significant cytotoxic activities against cancer cell lines, suggesting their utility in cancer research (Tarleton, Gilbert, Sakoff, & McCluskey, 2012).

Chemical Equivalents and Derivatives

Research into the chemical equivalents and derivatives of acrylonitriles has led to the discovery of compounds with promising biological activities. For instance, vinyl sulfones and acrylonitriles have been used to synthesize pyrazole derivatives with potential biological applications (Vasin et al., 2015). These findings highlight the role of acrylonitrile derivatives in medicinal chemistry and drug development.

properties

IUPAC Name

(E)-3-(5-methoxy-1H-indol-2-yl)-2-methylsulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-11-3-4-13-9(6-11)5-10(15-13)7-12(8-14)19(2,16)17/h3-7,15H,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJQBHFXHYJFFM-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C=C(C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=C2)/C=C(\C#N)/S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585922
Record name (2E)-2-(Methanesulfonyl)-3-(5-methoxy-1H-indol-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

900014-99-5
Record name (2E)-2-(Methanesulfonyl)-3-(5-methoxy-1H-indol-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.